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Compound of Interest

Compound Name:
5-amino-3-(methylthio)-1-phenyl-

1H-pyrazole-4-carbonitrile

Cat. No.: B185272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity

relationships (SAR) of 5-aminopyrazole-4-carbonitrile derivatives, focusing on their anticancer

and kinase inhibitory activities. Detailed protocols for relevant biological assays are included to

facilitate the screening and evaluation of these compounds.

Introduction
The 5-aminopyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry,

forming the core of numerous biologically active compounds. Derivatives of this scaffold have

demonstrated a wide range of therapeutic potential, including anticancer, antifungal,

antimicrobial, antiviral, and enzyme inhibitory activities. This document focuses on the SAR of

these derivatives, particularly as anticancer agents and kinase inhibitors, providing valuable

insights for the design and development of novel therapeutics.

Structure-Activity Relationship (SAR) Insights
The biological activity of 5-aminopyrazole-4-carbonitrile derivatives is highly dependent on the

nature and position of substituents on the pyrazole ring and its appended functionalities.
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Anticancer and Kinase Inhibitory Activity
A significant body of research has focused on the development of 5-aminopyrazole-4-

carbonitrile derivatives as inhibitors of various protein kinases, which play crucial roles in

cancer cell proliferation, survival, and angiogenesis. Key targets include Fibroblast Growth

Factor Receptors (FGFRs), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).

General SAR Observations:

N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical for potency

and selectivity. Large aromatic or heteroaromatic groups are often favored. For instance, in a

series of pan-FGFR covalent inhibitors, a 3,5-dimethoxyphenyl group at the N1 position of a

5-amino-1H-pyrazole-4-carboxamide scaffold demonstrated potent inhibitory activity.[1]

C3-Substitution: The C3 position offers another key point for modification. Aryl groups, often

substituted, are commonly found at this position and contribute significantly to the interaction

with the target protein.

Amide/Carboxamide Moiety: Many potent kinase inhibitors incorporate a carboxamide group

at the C4 position, which can participate in crucial hydrogen bonding interactions within the

kinase ATP-binding site.[1]

Covalent Inhibition: Introduction of a reactive group, such as an acrylamide moiety, can lead

to covalent inhibitors with enhanced potency and prolonged duration of action. Compound

10h in a recent study, a 5-amino-1H-pyrazole-4-carboxamide derivative, demonstrated

potent and irreversible binding to FGFR1.[1]

Table 1: Anticancer Activity of Selected 5-Aminopyrazole-4-carbonitrile Derivatives (IC50 in µM)

[1][2]
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Compound R1 R2 R3 Cell Line IC50 (µM)

10h[1]

3,5-

dimethoxyph

enyl

H

-C(O)NH-

(acrylamide

moiety)

NCI-H520

(Lung)
0.019

SNU-16

(Gastric)
0.059

KATO III

(Gastric)
0.073

5b[2]
4-

ethoxyphenyl

4-

methoxyphen

yl

-CN
K562

(Leukemia)
0.021

MCF-7

(Breast)
1.7

A549 (Lung) 0.69

5e[2]
4-

ethoxyphenyl

4-

cyanophenyl
-CN

K562

(Leukemia)
0.26

MCF-7

(Breast)
2.1

A549 (Lung) 1.9

Table 2: Kinase Inhibitory Activity of Selected 5-Aminopyrazole-4-carboxamide Derivatives

(IC50 in nM)[1]

Compound Kinase Target IC50 (nM)

10h FGFR1 46

FGFR2 41

FGFR3 99

FGFR2 V564F 62
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Experimental Protocols
Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives
A common and efficient method for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives

is through a multi-component reaction.[3][4]

General Three-Component Reaction Protocol:

Reactants: A mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and a

substituted hydrazine (1 mmol) is prepared.

Solvent and Catalyst: The reactants are typically dissolved in a suitable solvent such as

ethanol or a water/ethanol mixture. A catalyst, such as a Lewis acid or a base, may be added

to facilitate the reaction.[5] Some reactions can also proceed under catalyst-free conditions

in water.

Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from

room temperature to reflux) for a period of time (typically a few minutes to several hours).

Work-up and Purification: Upon completion, the product often precipitates out of the solution

and can be collected by filtration. Further purification can be achieved by recrystallization

from a suitable solvent like ethanol.

Characterization: The structure and purity of the synthesized compounds are confirmed

using analytical techniques such as NMR (1H and 13C), FT-IR, and mass spectrometry.[3]

In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.[2]

Protocol for MTT Assay:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g.,

5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C

with 5% CO2.
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Compound Treatment: The cells are treated with various concentrations of the test

compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A

vehicle control (e.g., DMSO) is also included.

MTT Addition: After the incubation period, the medium is removed, and a fresh medium

containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated

for another 2-4 hours.

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent

(e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan

crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value, the concentration of the compound that causes 50% inhibition

of cell growth, is determined by plotting the percentage of cell viability against the compound

concentration.

Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general luminescence-based assay to measure the inhibition of

kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

Protocol for Kinase Inhibition Assay:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-

well white plate. Include a vehicle control (DMSO) and a known inhibitor as a positive

control.

Kinase Reaction: Prepare a kinase reaction mixture containing the kinase enzyme, a specific

peptide substrate, and assay buffer. Add this mixture to the wells.
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Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the

plate at room temperature for a specified time (e.g., 60 minutes).

Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the

reaction and generate a luminescent signal.

Data Acquisition: Measure the luminescence intensity using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows
The anticancer activity of many 5-aminopyrazole-4-carbonitrile derivatives stems from their

ability to inhibit protein kinases that are key components of oncogenic signaling pathways.
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Caption: General experimental workflow for the synthesis and evaluation of 5-aminopyrazole-4-

carbonitrile derivatives.

A key mechanism of action for many anticancer pyrazole derivatives is the inhibition of receptor

tyrosine kinases (RTKs) like FGFR, which are often dysregulated in cancer. Inhibition of FGFR

blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-

mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of 5-aminopyrazole-4-

carbonitrile derivatives.

Conclusion
5-Aminopyrazole-4-carbonitrile derivatives represent a promising class of compounds with

significant potential for the development of novel anticancer therapies, particularly as kinase

inhibitors. The modular nature of their synthesis allows for extensive structural modifications,

enabling the fine-tuning of their biological activity and selectivity. The protocols and SAR

insights provided in these application notes serve as a valuable resource for researchers in the

field of drug discovery and development. Further exploration of this scaffold is warranted to

unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b185272#structure-activity-
relationship-sar-of-5-aminopyrazole-4-carbonitrile-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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